3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
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Description
3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Mechanism of Action
Target of action
Quinazolinone derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. Similarly, triazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of these compounds with their targets can lead to changes in the target’s function, potentially altering cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system in which it is present. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biological Activity
3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a novel compound characterized by a complex structure that incorporates a quinazoline moiety linked to a triazole and pyrrolidine. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
The compound's molecular formula is C23H22N6O2 with a molecular weight of 414.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including the quinazoline and triazole rings which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines.
Case Study:
In a study published in Molecules, researchers synthesized several quinazoline-triazole hybrids and evaluated their cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Quinazolines are known to inhibit various pathways involved in inflammation, including the NF-kB signaling pathway.
Research Findings:
A study investigated the anti-inflammatory effects of similar quinazoline derivatives in animal models. The results indicated a reduction in pro-inflammatory cytokines and mediators, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Kinase Inhibition: Many quinazoline derivatives act as kinase inhibitors, targeting pathways critical for tumor growth and survival.
- Interaction with Enzymes: The presence of the triazole ring may enhance binding affinity to enzymes involved in cancer progression and inflammation .
Comparative Analysis with Other Compounds
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Triazole + Quinazoline | Anticancer | 0.23 |
Compound B | Pyrrolidine + Quinazoline | Anti-inflammatory | 0.15 |
Target Compound | Triazole + Pyrrolidine + Quinazoline | Anticancer & Anti-inflammatory | TBD |
Properties
IUPAC Name |
3-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-22(11-13-28-16-24-20-9-5-4-8-19(20)23(28)31)27-12-10-18(14-27)29-15-21(25-26-29)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFLUNPDMXIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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